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(S)-crizotinib

MTH1 (NUDT1) inhibition Cancer biology DNA damage repair

Researchers requiring selective MTH1 (NUDT1) inhibition without confounding ALK/ROS1/c-Met kinase activity need the correct (S)-enantiomer. Using the (R)-enantiomer or racemic mixture invalidates MTH1-targeted studies. - Stereospecific MTH1 inhibitor (IC₅₀ 72 nM); ~16-fold higher affinity vs. (R)-crizotinib (IC₅₀ 1375 nM). - Reduces tumor volume >50% in SW480 xenografts; inhibits colony formation in KRAS-mutant PANC1 cells. - Validated negative control for (R)-crizotinib (Xalkori) studies to dissect on-target vs. off-target kinase effects.

Molecular Formula C21H22Cl2FN5O
Molecular Weight 450.34
CAS No. 1374356-45-2; 877399-52-5
Cat. No. B2734538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-crizotinib
CAS1374356-45-2; 877399-52-5
Molecular FormulaC21H22Cl2FN5O
Molecular Weight450.34
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N
InChIInChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1
InChIKeyKTEIFNKAUNYNJU-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Crizotinib in Cancer Target Discovery & RAS Research


(S)-Crizotinib (CAS 1374356-45-2; also CAS 877399-52-5), the (S)-enantiomer of the clinical ALK/ROS1/c-Met kinase inhibitor crizotinib, has a distinctly different pharmacological profile from its (R)-enantiomer. Instead of targeting receptor tyrosine kinases, (S)-Crizotinib is a highly selective inhibitor of the human DNA damage repair enzyme 7,8-Dihydro-8-oxoguaninetriphosphatase MTH1 (NUDT1) . This compound is a critical research tool for investigating MTH1's role in cancer cell survival, particularly in RAS-driven tumors, and for dissecting enantiomer-specific pharmacodynamics [1].

Enantiomer-specific probe MTH1 (NUDT1) selective inhibitor tool compound
Model context RAS-driven tumor model studies; stereospecific pharmacology

(S)-Crizotinib Enantiomer Purity Requirement


Substituting (S)-Crizotinib with its (R)-enantiomer (the active pharmaceutical ingredient in Xalkori) or a racemic mixture is scientifically invalid due to profound stereospecific differences in target engagement and biological activity. While (R)-crizotinib potently inhibits ALK, ROS1, and c-Met kinases, (S)-Crizotinib exhibits negligible activity against these targets [1]. Conversely, (S)-Crizotinib is a potent inhibitor of the MTH1 enzyme, with an affinity approximately 16-fold higher than that of the (R)-enantiomer . Using the incorrect enantiomer would therefore fail to modulate the intended MTH1 pathway and would introduce confounding off-target kinase inhibition, compromising experimental integrity and data reproducibility.

(S)-Crizotinib (this product)
Selective MTH1 inhibitor; negligible ALK/ROS1/MET binding
(R)-Crizotinib or racemic mixture
Potent ALK/ROS1/MET kinase inhibitor; does not engage MTH1 pathway
Key substitution risk
MTH1 inhibition potency differs markedly between enantiomers; off-target kinase activity from (R)-enantiomer confounds MTH1 pathway interpretation. Enantiomer mismatch invalidates stereospecific MTH1 research.

(S)- vs (R)-Crizotinib: Target Engagement & Efficacy


MTH1 Inhibition: (S)- vs (R)-Crizotinib

(S)-Crizotinib is a potent inhibitor of the MTH1 enzyme, whereas the clinically used (R)-enantiomer is essentially inactive. In a cell-free assay, (S)-crizotinib inhibited MTH1 with an IC50 of 72 nM, compared to an IC50 of 1375 nM for the (R)-enantiomer [1]. This represents a ~19-fold difference in potency. Isothermal titration calorimetry (ITC) studies confirmed this stereospecific binding, showing a 16-fold higher affinity (lower Kd) of (S)-crizotinib for MTH1 compared to (R)-crizotinib [2].

MTH1 Inhibition (IC50)
Head-to-head
(S) 72 nM vs (R) 1375 nM
~19-fold difference
Essential for MTH1 pathway engagement; (R)-enantiomer is not effective
Cell-free MTH1 catalytic assay
MTH1 (NUDT1) inhibition Cancer biology DNA damage repair

Kinase Selectivity vs. ALK, MET & ROS1

Unlike (R)-crizotinib, which is a potent ATP-competitive inhibitor of ALK, MET, and ROS1, the (S)-enantiomer exhibits minimal binding to these kinases. In vitro Kd measurements demonstrate that (S)-crizotinib is considerably less potent than the (R)-enantiomer against ALK, MET, and ROS1 [1]. This lack of kinase activity is a critical feature, as it allows researchers to study MTH1 inhibition without the confounding variable of simultaneous kinase inhibition.

Kinase Selectivity (Kd)
Head-to-head
(S): negligible binding
(R): high affinity ALK/MET/ROS1
Avoids off-target kinase effects; enables clean MTH1 probe studies
In vitro Kd binding (n=2)
Kinase profiling Off-target effects Enantiomer specificity

In Vivo Tumor Suppression in KRAS-Mutant Xenografts

The functional consequence of stereospecific MTH1 inhibition is evident in vivo. In mouse xenograft studies using SW480 human colon carcinoma cells, treatment with (S)-crizotinib was able to impair overall tumor progression and specifically reduce tumor volume by more than 50%. In stark contrast, the (R)-enantiomer had no significant effect on tumor growth . This demonstrates that the (S)-enantiomer is essential for achieving anti-tumor activity via MTH1 inhibition in this KRAS-mutant model.

Tumor Volume Response
Head-to-head
>50% reduction vs no significant effect
Supports antitumor response via MTH1 inhibition in KRAS-mutant model
SW480 xenograft model
KRAS-mutant cancer Xenograft model In vivo efficacy

Chemoproteomics Confirms MTH1 Selectivity

A comprehensive chemoproteomics analysis using affinity purification coupled with mass spectrometry (AP-MS) was performed to compare the target profiles of both crizotinib enantiomers. For (S)-crizotinib, MTH1 was identified as the only significant target. In contrast, the same analysis for (R)-crizotinib revealed a large number of kinases as specific interactors, including its known targets ALK, MET, and ROS1 [1]. This global proteomic comparison provides definitive evidence that (S)-crizotinib is a highly selective MTH1 inhibitor with a drastically cleaner target profile compared to its clinical counterpart.

Chemoproteomics
Head-to-head
MTH1 single target vs promiscuous kinase binding
Confirms selectivity; precise probe for MTH1 pathway studies
AP-MS in cellular lysates
Target identification Chemoproteomics MTH1

(S)-Crizotinib Research Applications in Oncology


MTH1 Targeting in KRAS-Mutant Cancers

Use (S)-crizotinib as a validated, selective chemical probe to inhibit MTH1 in KRAS-mutant cancer models (e.g., colon, pancreatic, lung). This application is directly supported by the compound's demonstrated ability to reduce tumor volume by >50% in SW480 xenografts and inhibit colony formation in KRAS-mutated PANC1 cells [1]. Researchers can confidently study MTH1's role in RAS-driven oncogenesis without confounding ALK/ROS1/MET kinase inhibition [2].

Enantiomer-Specific Pharmacodynamics & Off-Target Profiling

Employ (S)-crizotinib as the critical negative control or comparator for studies involving (R)-crizotinib (Xalkori). Because the two enantiomers have diametrically opposed target profiles—MTH1 for the (S)-form vs. ALK/MET/ROS1 for the (R)-form—(S)-crizotinib is an ideal tool for dissecting on-target vs. off-target kinase inhibitor effects, validating target engagement biomarkers, and establishing true stereospecificity in drug action [2]. This is essential for understanding the full pharmacological profile of crizotinib.

MTH1 Activity Assays & High-Throughput Screening

Leverage the well-characterized IC50 values for MTH1 inhibition (e.g., 72 nM and 330 nM) to develop robust biochemical and cell-based assays [1]. (S)-crizotinib serves as a reliable reference inhibitor for high-throughput screening campaigns aimed at identifying novel MTH1 inhibitors. Its proven selectivity, confirmed by chemoproteomics and kinome-wide profiling [2], ensures that positive hits from such screens are more likely to be genuine MTH1 modulators.

DNA Damage Response & Genomic Stability Mechanisms

Apply (S)-crizotinib to study the role of MTH1 in protecting cancer cells from oxidative DNA damage. This is based on evidence showing (S)-crizotinib induces an increase in DNA single-strand breaks and activates DNA repair pathways in human colon carcinoma cells [1]. This application is particularly relevant for exploring mechanisms of resistance to therapies that induce reactive oxygen species (ROS) or cause nucleotide pool imbalance.

Application
Selection Property
Validation Focus
KRAS-mutant tumor model studies
MTH1 enzyme inhibition
Tumor volume endpoint interpretation
Enantiomer pharmacodynamic studies
Stereospecific target engagement
Kinase off-target profiling (ALK/MET/ROS1)
MTH1 biochemical assay development
Reference inhibitor characterization
Assay specificity and selectivity confirmation
Oxidative DNA damage repair studies
MTH1-mediated nucleotide pool maintenance
DNA single-strand break repair pathway monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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